Cysteinylglycine (Cys-Gly) is a dipeptide composed of L-cysteine and glycine. It is a key, biologically necessary intermediate in the γ-glutamyl cycle, formed from the extracellular degradation of glutathione (GSH) by the enzyme γ-glutamyl transpeptidase (GGT).[1][2] As a direct precursor to L-cysteine and a metabolic product of GSH, its primary procurement relevance lies in its specific role within the mercapturic acid pathway for xenobiotic detoxification and as a distinct molecular entity for studying cellular transport and dipeptidase activity.[3][4][5][6] This specificity makes it a required substrate or biomarker in assays where its precursor, GSH, or its constituent amino acids are not functionally interchangeable.
Substituting Cysteinylglycine with its precursor, glutathione (GSH), or its constituent amino acids, cysteine and glycine, is ineffective for specific biochemical applications. Assays designed to measure the activity of membrane dipeptidases or cysteinylglycine S-conjugate dipeptidases require the intact Cys-Gly dipeptide as the specific substrate for hydrolysis.[7][8] Similarly, when used as a biomarker, plasma or urine levels of Cysteinylglycine provide a direct measure of γ-glutamyl transpeptidase (GGT) activity and extracellular GSH breakdown, an insight not available from measuring GSH levels alone.[9] Because cellular transport mechanisms for dipeptides can be distinct from those for tripeptides (GSH) or free amino acids, Cys-Gly is essential for accurately studying specific peptide uptake pathways.[10]
Cysteinylglycine is the direct, required substrate for membrane dipeptidase (MDP), a key enzyme in the mercapturic acid detoxification pathway. A kinetic study using purified porcine kidney MDP demonstrated that the enzyme actively hydrolyzes various S-conjugated forms of Cysteinylglycine. For example, the S-conjugate DNP-Cysteinylglycine was hydrolyzed with a Michaelis constant (Km) of 0.16 mM.[7] In contrast, the enzyme's primary role is to act after γ-glutamyl transpeptidase has already cleaved glutathione (GSH), meaning GSH itself is not a substrate for this specific enzymatic step.[1][3] This makes pure Cysteinylglycine essential for any assay designed to isolate and quantify MDP activity.
| Evidence Dimension | Enzyme Substrate Specificity |
| Target Compound Data | Required substrate for membrane dipeptidase (MDP), with measured Km values for its S-conjugates (e.g., 0.16 mM for DNP-CG).[7] |
| Comparator Or Baseline | Glutathione (GSH) is the precursor molecule in the pathway but is not a direct substrate for MDP.[1][3] |
| Quantified Difference | Qualitative difference: Cysteinylglycine and its conjugates are hydrolyzed, whereas GSH is not. |
| Conditions | In vitro enzyme assay with purified porcine kidney cortex membrane dipeptidase (MDP). |
For researchers studying xenobiotic metabolism or developing enzyme inhibitors, substituting with Glutathione would result in no signal, making Cysteinylglycine indispensable for the assay.
In a prospective case-cohort study (EPIC-Potsdam), plasma Cysteinylglycine was identified as a significant predictor of myocardial infarction (MI) risk, independent of its precursor, glutathione (GSH), and the enzyme that produces it, γ-glutamyltransferase (GGT). After adjusting for established risk factors, a 1-standard deviation increase in log-transformed Cysteinylglycine was associated with a hazard ratio of 1.36 (95% CI, 1.07 to 1.72) for MI.[7] In the same model, the hazard ratio for GGT was 1.63.[7] This demonstrates that Cysteinylglycine provides distinct prognostic information that is not captured by measuring GGT activity or GSH levels alone, positioning it as a specific and non-interchangeable biomarker.
| Evidence Dimension | Hazard Ratio for Myocardial Infarction (per 1-SD increase) |
| Target Compound Data | 1.36 (95% CI, 1.07 to 1.72)[7] |
| Comparator Or Baseline | γ-glutamyltransferase (GGT) activity: 1.63 (95% CI, 1.30 to 2.05)[7] |
| Quantified Difference | Cysteinylglycine holds a statistically significant association with MI risk, independent of the enzyme (GGT) that generates it. |
| Conditions | Prospective case-cohort study with 6 years of follow-up, adjusted for established cardiovascular risk factors. |
Procurement of Cysteinylglycine is necessary for developing clinical or research assays targeting this specific risk pathway, as measuring only GGT or GSH fails to capture the full prognostic value.
Cysteinylglycine exhibits distinct pro-oxidant properties by facilitating the redox cycling of iron, a mechanism not equally shared by its precursors or constituent parts. It reduces ferric iron (Fe3+) to ferrous iron (Fe2+), which in turn generates reactive oxygen species (ROS) and stimulates lipid peroxidation.[7] This specific reactivity has been shown to induce oxidative damage to DNA bases and promote the peroxidation of human plasma LDL lipoproteins.[7] While cysteine can also act as a pro-oxidant at high concentrations, the dipeptide structure of Cysteinylglycine confers a specific role in GGT-mediated oxidative processes on cell surfaces where GSH itself is being broken down.[1] Therefore, to study this specific pathway of extracellular oxidative stress, Cysteinylglycine is the required reagent.
| Evidence Dimension | Biochemical Mechanism |
| Target Compound Data | Reduces Fe3+ to Fe2+, driving ROS generation and lipid peroxidation.[7] |
| Comparator Or Baseline | Glutathione (GSH) is a primary antioxidant. Cysteine can be a pro-oxidant, but Cys-Gly's role is specifically linked to the extracellular breakdown of GSH by GGT.[1] |
| Quantified Difference | Functional difference: Cys-Gly acts as a pro-oxidant in specific contexts where GSH acts as an antioxidant. |
| Conditions | In vitro biochemical assays studying iron redox cycling, LDL oxidation, and DNA damage. |
Researchers investigating mechanisms of atherosclerosis or other diseases linked to extracellular oxidative stress must use Cysteinylglycine to accurately model the effects of GGT-mediated GSH degradation.
Use as the primary substrate to measure the kinetic parameters (Km, Vmax) of cytosolic or membrane-bound dipeptidases involved in the final step of the mercapturic acid pathway. This is critical for screening potential enzyme inhibitors or characterizing enzyme activity in tissue homogenates where using glutathione would be inappropriate.[7]
Serve as an analytical standard for LC-MS or HPLC methods to quantify levels in plasma, serum, or urine. Its measurement provides a specific readout of in vivo GGT activity and extracellular glutathione turnover, offering prognostic data for conditions like myocardial infarction independent of other markers.[1][3]
Employ in cell culture or cell-free systems to investigate the specific pro-oxidant effects resulting from GGT-mediated glutathione degradation. This is essential for studying mechanisms of LDL oxidation or other pathologies where the localized generation of Cysteinylglycine on the cell surface is hypothesized to play a key role.[4]
Irritant